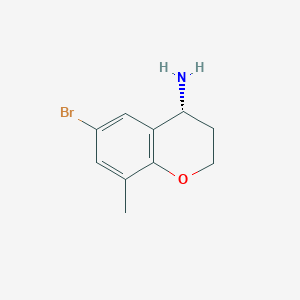

(R)-6-Bromo-8-methylchroman-4-amine

Description

(R)-6-Bromo-8-methylchroman-4-amine is a chiral chroman-4-amine derivative characterized by a bromine atom at the 6-position and a methyl group at the 8-position of the chroman ring. The stereochemistry (R-configuration) at the 4-amine position introduces enantioselectivity, which may influence receptor binding and metabolic stability.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

(4R)-6-bromo-8-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |

InChI Key |

VEJHXMNKVWTQKH-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1OCC[C@H]2N)Br |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-8-methylchroman-4-amine typically involves several steps:

Methylation: The addition of a methyl group at the 8th position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-6-Bromo-8-methylchroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-6-Bromo-8-methylchroman-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted chroman derivatives.

Scientific Research Applications

Chemistry

®-6-Bromo-8-methylchroman-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in research to understand the biological mechanisms of chroman derivatives.

Medicine

In medicinal chemistry, ®-6-Bromo-8-methylchroman-4-amine is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting various diseases.

Industry

The compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable component in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Stereochemistry

The compound is compared below with its positional isomer, 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0, C₁₀H₁₂BrNO), which differs in the methyl group’s position (7- vs. 8-position) .

| Property | (R)-6-Bromo-8-methylchroman-4-amine | 6-Bromo-7-methylchroman-4-amine |

|---|---|---|

| CAS Number | Not publicly listed | 13434-19-0 |

| Molecular Formula | C₁₀H₁₂BrNO | C₁₀H₁₂BrNO |

| Substituent Positions | 6-Bromo, 8-methyl | 6-Bromo, 7-methyl |

| Stereochemistry | R-configuration at 4-amine | Not specified (likely racemic) |

| Potential Applications | Enantioselective drug candidates | Generic research/chemical synthesis |

Key Differences and Implications

Substituent Positioning :

- The 8-methyl group in the (R)-isomer introduces steric hindrance distinct from the 7-methyl analogue. This could alter binding to targets like serotonin or adrenergic receptors, where substituent orientation impacts affinity .

- The bromine at the 6-position in both compounds enhances electrophilicity, but its spatial relationship with the methyl group may affect intermolecular interactions.

Stereochemical Effects :

- The R-configuration in the target compound may confer enantioselectivity in biological systems. For example, (R)-enantiomers of chroman-4-amines often exhibit higher binding specificity to G-protein-coupled receptors compared to their S-counterparts.

Synthetic Accessibility :

- The 7-methyl isomer (CAS 13434-19-0) is commercially available and ISO-certified, suggesting standardized synthesis protocols . In contrast, the (R)-6-Bromo-8-methyl variant may require asymmetric synthesis or chiral resolution, increasing production complexity.

Research Findings and Limitations

Physicochemical Properties

- Solubility : Both compounds likely exhibit low aqueous solubility due to aromatic and halogenated moieties, necessitating formulation optimization.

Biological Activity

(R)-6-Bromo-8-methylchroman-4-amine is a chiral compound belonging to the chroman family, notable for its potential biological activities. This compound features a bromine atom at the 6-position and a methyl group at the 8-position of the chroman ring, with a molecular formula of CHBrN and a molecular weight of approximately 228.09 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the context of enzyme inhibition related to aging and metabolic processes.

(R)-6-Bromo-8-methylchroman-4-amine has been studied primarily for its role as an inhibitor of sirtuin enzymes, particularly SIRT2. Sirtuins are a family of proteins involved in cellular regulation, influencing aging, transcription, and apoptosis. Inhibition of SIRT2 has been linked to potential benefits in age-related diseases and metabolic disorders, making this compound a candidate for further investigation in medicinal chemistry.

Comparative Analysis with Other Compounds

To better understand the biological activity of (R)-6-Bromo-8-methylchroman-4-amine, it is useful to compare it with similar compounds. The following table summarizes key features and biological activities of related chroman derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-8-Bromochroman-4-amine | Bromine at 8-position | Potential SIRT2 inhibitor |

| 6-Chloro-8-methylchroman-4-amine | Chlorine at 6-position | Similar inhibitory profile |

| 6-Methoxy-8-methylchroman-4-amine | Methoxy group at 6-position | Varies in selectivity against sirtuins |

| (R)-6-Bromo-8-methylchroman-4-amine | Enantiomer with opposite chirality | May exhibit different biological effects |

This table illustrates that while (R)-6-Bromo-8-methylchroman-4-amine shares structural similarities with other compounds, its unique chirality may lead to distinct biological effects and binding affinities towards sirtuins.

Case Studies and Research Findings

Research studies have highlighted the potential therapeutic applications of (R)-6-Bromo-8-methylchroman-4-amine. One study demonstrated that derivatives of chroman compounds exhibit selective inhibition against SIRT2, suggesting that (R)-6-Bromo-8-methylchroman-4-amine could be optimized for enhanced therapeutic effects in age-related conditions .

Additionally, another study emphasized the importance of understanding the interactions between these compounds and their biological targets to optimize pharmacodynamics and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.